1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

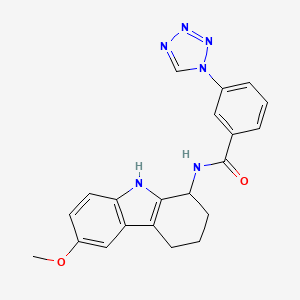

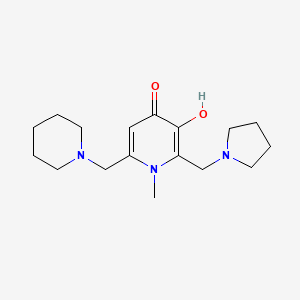

The compound “1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one” is a derivative of quinoxaline, which is a type of heterocyclic compound. The “1-(2-aminoethyl)” part suggests the presence of an aminoethyl group at the 1-position of the quinoxaline ring. The “6-chloro” part indicates a chlorine atom at the 6-position, and the “3-hydroxy” part indicates a hydroxyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a type of aromatic heterocycle. The chlorine atom, hydroxyl group, and aminoethyl group would be attached at the 6, 3, and 1 positions, respectively .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might be able to act as a nucleophile in substitution reactions, or the compound could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar hydroxyl and amino groups could potentially make the compound somewhat soluble in water .科学研究应用

Glycan Analysis

This compound has been utilized in the field of carbohydrate analysis. Specifically, it serves as a reagent in the reductive alkylation of carbohydrates, which is essential for sensitive analysis by chromatographic and mass spectrometric techniques. The compound has shown promise in improving electrospray ionization-mass spectrometry (ESI-MS) ionization efficiency, which is crucial for profiling N-glycans from glycoproteins .

Peptide Nucleic Acid (PNA) Synthesis

In the synthesis of PNA-oligonucleotide conjugates, which are of significant interest in biomedical and diagnostic fields, this chemical serves as a key intermediate. The efficient synthesis of PNAs can potentially reduce costs and increase availability for broader applications, such as antigene and molecular sensors .

Antimicrobial Agents

The structure of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one is similar to 2-aminothiazoles, which are a significant class of organic medicinal compounds. These compounds are used as starting materials for synthesizing a wide range of heterocyclic analogues with therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

未来方向

属性

IUPAC Name |

4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12/h1-2,5H,3-4,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFXSRWXFSJIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)

![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)

![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)

![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)